Cas no 116424-70-5 (6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-)

116424-70-5 structure
Nome do Produto:6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-
- Fargesone B
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7a
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propenyl)-,(2S,3R,3aR,7R,7aS)- (9CI)
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propenyl)-,[2S-(2a,3b,3ab,7a,7ab)]-
- [ "" ]
- HY-N3892
- DTXSID401103495
- 116424-70-5
- (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone
- 6(2H)-Benzofuranone, 2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-, (2S,3R,3aR,7R,7aS)-
- SCHEMBL18838062
- CS-0024413
- (2S,3R,3aR,7R,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one
- AKOS040761727
- F92903
- DA-63374
-
- Inchi: InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14+,19+,20+,21+/m1/s1
- Chave InChI: COELSLLVNMRXHB-KILKQMEOSA-N
- SMILES: O1[C@H](C2=CC=C3C(=C2)OCO3)[C@@H](C)[C@@]2(C(=CC([C@H](CC=C)[C@H]12)=O)OC)OC
Propriedades Computadas
- Massa Exacta: 372.15700
- Massa monoisotópica: 372.157
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 27
- Contagem de Ligações Rotativas: 5
- Complexidade: 630
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 63.2A^2
- XLogP3: 2.4
Propriedades Experimentais
- Cor/Forma: Oil
- Densidade: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de ebulição: 508.0±50.0 °C at 760 mmHg
- Ponto de Flash: 222.0±30.2 °C
- Solubilidade: Insuluble (4.1E-3 g/L) (25 ºC),
- PSA: 63.22000
- LogP: 3.18180
- Pressão de vapor: 0.0±1.3 mmHg at 25°C
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4051-5 mg |
Fargesone B |
116424-70-5 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
A2B Chem LLC | AA15980-5mg |
Fargesone B |
116424-70-5 | 98.0% | 5mg |
$635.00 | 2024-04-20 | |
TargetMol Chemicals | TN4051-1 mL * 10 mM (in DMSO) |
Fargesone B |
116424-70-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
TargetMol Chemicals | TN4051-5mg |
Fargesone B |
116424-70-5 | 5mg |
¥ 3560 | 2024-07-20 | ||
TargetMol Chemicals | TN4051-1 ml * 10 mm |
Fargesone B |
116424-70-5 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F84620-5mg |
Fargesone B |
116424-70-5 | ,HPLC≥98% | 5mg |
¥5120.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4051-1 mg |
Fargesone B |
116424-70-5 | 1mg |
¥2595.00 | 2022-04-26 |
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Literatura Relacionada
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
116424-70-5 (6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-) Produtos relacionados
- 116424-69-2(6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)-)
- 1564447-05-7(3-(Difluoromethyl)cinnamic Acid)
- 159013-90-8(1,2,5-Oxadiazol-3(2H)-one,4-amino-)
- 5026-42-6(5,10-Dihydro-5-methyl-11H-dibenzob,e1,4diazepin-11-one)
- 2167540-23-8(5-(oxan-4-yl)piperidin-3-ylmethanamine)
- 2288710-32-5((2-oxospiro[3.3]heptan-6-yl) acetate)
- 883537-85-7(1-Propanamine,2-[(tetrahydro-2-furanyl)methoxy]-)
- 1022093-96-4(1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol)
- 2757956-47-9(5-(Difluoromethyl)thiophene-3-sulfonamide)
- 1502495-13-7(1-(2,5-difluorophenyl)cyclobutanol)
Fornecedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
